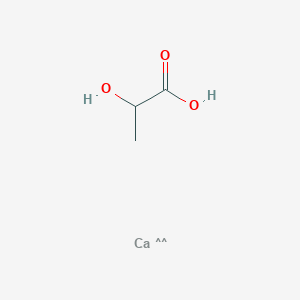

Propanoic acid, 2-hydroxy-, calcium salt (6:1)

説明

Propanoic acid, 2-hydroxy-, calcium salt (6:1), also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a food additive and preservative. This compound is known for its ability to enhance the nutritional value of food products by providing a source of calcium, which is essential for bone health and various metabolic functions.

特性

CAS番号 |

73324-20-6 |

|---|---|

分子式 |

C18H36CaO18+2 |

分子量 |

580.5 g/mol |

IUPAC名 |

calcium;2-hydroxypropanoic acid |

InChI |

InChI=1S/6C3H6O3.Ca/c6*1-2(4)3(5)6;/h6*2,4H,1H3,(H,5,6);/q;;;;;;+2 |

InChIキー |

ODFLPJQZKLTBIH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.[Ca] |

正規SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Ca+2] |

関連するCAS |

73324-20-6 5743-48-6 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-hydroxy-, calcium salt (6:1) can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:

Neutralization: Lactic acid is reacted with calcium carbonate or calcium hydroxide in an aqueous solution. [ \text{2CH}_3\text{CH(OH)COOH} + \text{CaCO}_3 \rightarrow \text{(CH}_3\text{CH(OH)COO)}_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ]

Filtration: The resulting solution is filtered to remove any insoluble impurities.

Crystallization: The filtered solution is then evaporated to obtain calcium lactate crystals.

Industrial Production Methods

In industrial settings, the production of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Continuous Stirred Tank Reactors (CSTR): Lactic acid and calcium carbonate are continuously fed into a reactor, where the neutralization reaction occurs.

Filtration and Drying: The product is filtered and dried to obtain the final calcium lactate powder.

化学反応の分析

Types of Reactions

Propanoic acid, 2-hydroxy-, calcium salt (6:1) undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, calcium lactate can hydrolyze to form lactic acid and calcium ions.

Complexation: It can form complexes with other metal ions, enhancing its solubility and bioavailability.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Complexation: Metal ions such as magnesium or zinc can be used to form complexes with calcium lactate.

Major Products Formed

Hydrolysis: Lactic acid and calcium ions.

Complexation: Metal-lactate complexes.

科学的研究の応用

Propanoic acid, 2-hydroxy-, calcium salt (6:1) has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions.

Biology: Studied for its role in cellular metabolism and calcium signaling pathways.

Medicine: Investigated for its potential use in calcium supplementation and treatment of calcium deficiencies.

Industry: Utilized in food preservation, fortification, and as a buffering agent.

作用機序

The mechanism of action of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves its dissociation into lactic acid and calcium ions. The calcium ions play a crucial role in various physiological processes, including:

Bone Health: Calcium ions are essential for bone mineralization and strength.

Metabolic Functions: Calcium ions act as cofactors for various enzymes involved in metabolic pathways.

Cell Signaling: Calcium ions are involved in intracellular signaling pathways, regulating processes such as muscle contraction and neurotransmitter release.

類似化合物との比較

Similar Compounds

Calcium Gluconate: Another calcium salt used for calcium supplementation.

Calcium Carbonate: Commonly used as an antacid and calcium supplement.

Calcium Citrate: Known for its high bioavailability and use in dietary supplements.

Uniqueness

Propanoic acid, 2-hydroxy-, calcium salt (6:1) is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。